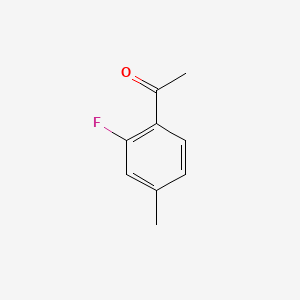

2'-Fluoro-4'-methylacetophenone

Overview

Description

2-Fluoro-4'-methylacetophenone, also known as FMAP, is an organic compound that is commonly used in synthetic organic chemistry. It has a wide range of applications in research, including use as a reagent in organic synthesis and as a catalyst in pharmaceutical and biochemical processes. FMAP is also used in the production of various drugs, including analgesics, antibiotics, and anticonvulsants.

Scientific Research Applications

Enzymatic Baeyer–Villiger Oxidation

A study by Moonen, Rietjens, and van Berkel (2001) employed 19F nuclear magnetic resonance (NMR) to study the enzymatic Baeyer–Villiger oxidation of fluorinated acetophenones, including 2'-Fluoro-4'-methylacetophenone. The research demonstrated the conversion of these compounds in bacterial cells and purified enzyme systems, highlighting the utility of 19F NMR in tracking the conversion of fluorinated compounds in biological systems for the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).

Antimycobacterial Activity

Ali and Yar (2007) synthesized novel derivatives involving this compound to evaluate their antimycobacterial activities. Their findings indicated significant antimycobacterial properties, suggesting potential applications in developing new therapeutics against mycobacterial infections (Ali & Yar, 2007).

Synthesis of Heterocyclic Compounds

Alkhathlan (2003) explored the cyclization of 2-hydroxyacetophenone hydrazones, leading to the synthesis of compounds including 4-fluoromethyl-4-methoxy-1,3-benzoxazinones. This research highlights the chemical versatility of fluorinated acetophenones in synthesizing novel heterocyclic compounds with potential applications in various fields of chemistry and material science (Alkhathlan, 2003).

Synthesis of Tin(II) Complexes

Singh (2010) reported on the synthesis and characterization of tin(II) complexes using fluorinated Schiff bases derived from amino acids and this compound. These complexes exhibit potential for antibacterial applications, showcasing the role of fluorinated acetophenones in developing new metal-organic frameworks and complexes for various biomedical applications (Singh, 2010).

Insecticidal Activities

Liu et al. (2005) synthesized a series of compounds based on this compound, demonstrating notable insecticidal activity against Homopteran and Lepidopteran pests. This indicates the potential of such fluorinated compounds in developing new, more effective insecticides (Liu et al., 2005).

Safety and Hazards

2’-Fluoro-4’-methylacetophenone is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation. It is recommended to wear protective gloves, protective clothing, and eye protection when handling this compound. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial activity, suggesting potential targets could be key proteins in bacterial cell division .

Mode of Action

Based on its structural similarity to other antimicrobial agents, it may interact with its targets, leading to inhibition of essential cellular processes .

Biochemical Pathways

Similar compounds have been shown to interfere with bacterial cell division, suggesting that it may affect related pathways .

Result of Action

Based on the antimicrobial activity of similar compounds, it may lead to the inhibition of bacterial cell division, resulting in the death of the bacteria .

properties

IUPAC Name |

1-(2-fluoro-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBABHBXTLZNGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380968 | |

| Record name | 2'-Fluoro-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29427-48-3 | |

| Record name | 2'-Fluoro-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

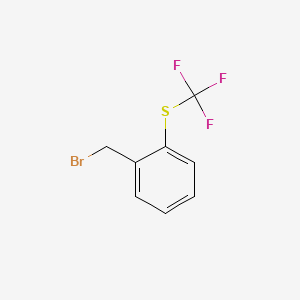

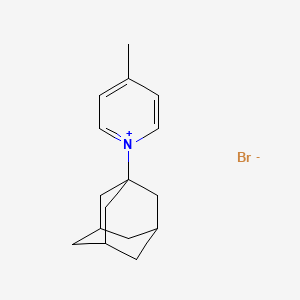

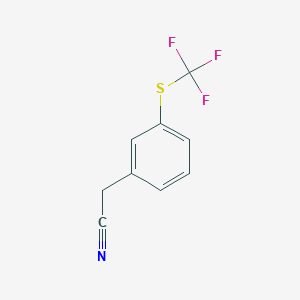

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1303359.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1303364.png)

![4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid](/img/structure/B1303365.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride](/img/structure/B1303367.png)

![1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1303368.png)